molecular formula C37H66N4O12 B1243301 Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Cat. No.: B1243301
M. Wt: 758.9 g/mol
InChI Key: DWCYDOMADJBCEO-HOJOVNGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 chemical environments. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic signals for the anomeric proton of the muramyl sugar moiety in the range of 4.4-6.0 parts per million, consistent with established chemical shift ranges for carbohydrate anomeric protons.

The stearoyl fatty acid chain contributes distinctive multiplet patterns in the aliphatic region, with the terminal methyl group appearing as a triplet at approximately 0.88 parts per million and the extensive methylene chain resonating as a broad multiplet in the 1.2-1.3 parts per million range. The acetyl methyl group of the N-acetylmuramyl moiety typically resonates as a singlet around 2.0-2.2 parts per million, characteristic of N-acetyl groups in carbohydrate systems.

Functional Group Chemical Shift Range (ppm) Multiplicity Assignment
Anomeric Proton 4.4-6.0 Doublet H-1 muramyl
N-Acetyl Methyl 2.0-2.2 Singlet COCH3
Stearoyl CH2 1.2-1.3 Multiplet Fatty acid chain
Terminal CH3 0.88 Triplet Stearoyl terminal
Amide NH 6.0-8.0 Broad Peptide amides

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the anomeric carbon signal in the 90-100 parts per million region, with secondary hydroxyl-bearing carbons appearing in the 65-85 parts per million range. The carbonyl carbons from both the N-acetyl group and the stearoyl ester linkage resonate in the 170-180 parts per million region, while the extensive aliphatic carbon chain of the stearoyl group contributes signals in the 20-40 parts per million range.

Fourier Transform Infrared Spectroscopic Characterization

Fourier Transform Infrared spectroscopy provides detailed information about the functional group composition and molecular vibrations present in this compound. The spectrum typically exhibits characteristic absorption bands for the multiple functional groups present in this complex glycopeptide structure.

The amide carbonyl stretching vibrations appear as strong absorption bands in the 1630-1680 reciprocal centimeters region, with the N-acetyl group contributing a distinct band around 1650 reciprocal centimeters. The ester carbonyl from the stearoyl linkage typically manifests as a sharp absorption around 1735-1750 reciprocal centimeters, distinguishable from the amide carbonyls by its higher frequency.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
O-H Stretch 3200-3600 Broad, Strong Hydroxyl groups
N-H Stretch 3300-3500 Medium Amide NH
C-H Stretch 2850-2950 Strong Aliphatic CH
Ester C=O 1735-1750 Strong Stearoyl ester
Amide C=O 1630-1680 Strong Peptide amides
C-O Stretch 1000-1300 Medium Ether/ester C-O

The broad absorption band in the 3200-3600 reciprocal centimeters region corresponds to hydroxyl group stretching vibrations from the carbohydrate moiety, while the 2850-2950 reciprocal centimeters region contains the characteristic C-H stretching vibrations from the extensive aliphatic stearoyl chain. The complexity of the fingerprint region below 1500 reciprocal centimeters reflects the intricate molecular architecture combining carbohydrate, peptide, and fatty acid structural elements.

X-Ray Diffraction Analysis Considerations

X-ray diffraction analysis of this compound presents significant challenges due to the compound's conformational flexibility, particularly arising from the long-chain stearoyl substituent. The amphiphilic nature of the molecule, combining hydrophilic carbohydrate and peptide components with a hydrophobic fatty acid chain, often prevents the formation of well-ordered crystalline structures suitable for single-crystal X-ray diffraction studies.

Powder X-ray diffraction techniques may provide information about bulk crystalline properties and polymorphic forms, though the conformational disorder introduced by the flexible stearoyl chain typically results in reduced crystallinity and broad diffraction peaks. The recommended storage temperature of -15°C for this compound suggests potential thermal stability issues that could further complicate crystallographic analysis attempts.

Properties

Molecular Formula

C37H66N4O12

Molecular Weight

758.9 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(45)51-23-28-32(46)33(31(37(50)53-28)40-26(4)42)52-25(3)36(49)39-24(2)35(48)41-27(34(38)47)21-22-29(43)44/h24-25,27-28,31-33,37,46,50H,5-23H2,1-4H3,(H2,38,47)(H,39,49)(H,40,42)(H,41,48)(H,43,44)/t24-,25+,27+,28+,31+,32+,33+,37?/m0/s1

InChI Key

DWCYDOMADJBCEO-HOJOVNGYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

Synonyms

6-O-stearoyl-muramyl dipeptide
6-O-stearoyl-N-acetylmuramyl-alanylisoglutamine
6-O-stearoyl-N-AcMu-Ala-iso-Gln
6-SMDP
L18-MDP(Ala)

Origin of Product

United States

Scientific Research Applications

Immunological Applications

1. Enhancement of Phagocytosis

Research indicates that Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 significantly enhances the phagocytic activity of macrophages against pathogens. In a study involving mice infected with Candida albicans, administration of this compound at doses of 100 µg or 200 µg via subcutaneous injection resulted in improved survival rates and enhanced pathological tissue recovery .

2. Activation of Immune Pathways

The compound has been shown to activate key immune signaling pathways, including NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines. In experiments with bone marrow-derived macrophages, lower concentrations of this compound were required to induce significant cytokine production compared to its parent compound, muramyl dipeptide .

Antibacterial and Antifungal Properties

1. Broad-Spectrum Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis, which is particularly effective against Gram-positive bacteria .

2. Case Study: Efficacy Against Staphylococcus aureus

In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. The results showed a marked reduction in bacterial load in tissues compared to untreated controls, highlighting its potential as a therapeutic agent in treating bacterial infections .

Potential Therapeutic Applications

1. Cancer Immunotherapy

There is emerging interest in the use of this compound in cancer immunotherapy due to its ability to stimulate immune responses against tumor cells. Studies suggest that the compound can enhance the efficacy of existing cancer treatments by promoting a more robust immune attack on tumors .

2. Vaccine Adjuvant

Given its immunostimulatory properties, this compound is being explored as a potential adjuvant in vaccine formulations, particularly for enhancing responses to subunit vaccines . Its ability to activate innate immunity could lead to improved vaccine efficacy.

Comparison with Similar Compounds

Key Research Findings

  • NOD2 Specificity: L18-MDP activates NOD2 with higher efficiency than MDP-DD, as shown in 293:Flag-NOD2 cell line studies (1 µg/mL stimulation) .
  • Species-Specific Effects : Romurtide and L18-MDP show consistent activity across human and murine models, whereas Temurtide’s adjuvant effects are dose-dependent in primates .

Preparation Methods

Preparation of the Muramyl Dipeptide Core

The muramyl dipeptide backbone is assembled through sequential coupling of protected amino acids and muramic acid derivatives.

Protection of Muramic Acid

Muramic acid is first acetylated at the amino group using acetic anhydride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step ensures selective reactivity during subsequent coupling reactions:

Muramic acid+(CH3CO)2ODCM, RTAc-muramic acid\text{Muramic acid} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DCM, RT}} \text{Ac-muramic acid}

The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 4–6 hours.

Peptide Bond Formation

The acetylated muramic acid is coupled to L-alanine and D-glutamic acid using carbodiimide-based reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the carboxyl group of muramic acid and the amino group of L-alanine:

Ac-muramic acid+Boc-L-Ala-OHEDC/HOBt, DMFAc-muramyl-L-Ala\text{Ac-muramic acid} + \text{Boc-L-Ala-OH} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Ac-muramyl-L-Ala}

After deprotection of the Boc group with trifluoroacetic acid (TFA), D-glutamic acid is similarly coupled to the alanine residue. The terminal glutamic acid is amidated using ammonium chloride to yield Ac-muramyl-Ala-D-Glu-NH2.

6-O-Stearoylation of the Muramyl Moiety

Introducing the stearoyl group at the 6-O position requires regioselective esterification.

Activation of Stearic Acid

Stearic acid is activated using stearyl chloride or N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) . This generates a reactive stearoyl intermediate:

Stearic acid+DCCDCMStearoyl-imidazole\text{Stearic acid} + \text{DCC} \xrightarrow{\text{DCM}} \text{Stearoyl-imidazole}

Esterification Reaction

The activated stearoyl group is reacted with the 6-hydroxyl group of the muramyl dipeptide in anhydrous dimethylformamide (DMF) at 0–4°C to minimize side reactions:

Ac-muramyl-Ala-D-Glu-NH2+Stearoyl-imidazoleDMF, 4°CThis compound\text{Ac-muramyl-Ala-D-Glu-NH2} + \text{Stearoyl-imidazole} \xrightarrow{\text{DMF, 4°C}} \text{this compound}

The reaction progress is tracked using reverse-phase HPLC, with typical completion within 12–18 hours.

Deprotection and Purification

Final deprotection (if required) and purification are critical to achieving pharmaceutical-grade purity.

Global Deprotection

Residual protecting groups (e.g., tert-butoxycarbonyl) are removed using TFA in DCM, followed by neutralization with aqueous sodium bicarbonate.

Chromatographic Purification

The crude product is purified via preparative HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Fractions containing the target compound are lyophilized to obtain a white powder.

Analytical Characterization

The final product is characterized using multiple techniques:

Technique Parameters Observations
HPLC C18 column, 30%–70% acetonitrile over 30 minRetention time: 12.4 min; Purity: ≥98%
Mass Spectrometry ESI-MS, positive modem/z: 759.4 [M+H]⁺ (calc. 758.9)
NMR ¹H (600 MHz, DMSO-d6)δ 5.32 (muramyl H-6), δ 2.28 (stearoyl CH2)

Critical Factors Influencing Yield and Purity

  • Reagent Quality : Anhydrous solvents and fresh coupling agents (e.g., EDC) are essential to prevent hydrolysis.

  • Temperature Control : Stearoylation at low temperatures (0–4°C) reduces acyl migration to undesired positions.

  • Stereochemical Integrity : Use of enantiomerically pure amino acids (L-Ala, D-Glu) ensures correct peptide configuration.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies reported in the literature:

Parameter EDC/HOBt Coupling DCC/HOBt Coupling Stearoyl Chloride
Reaction Time 6–8 hours12–18 hours4–6 hours
Yield 65%–70%55%–60%75%–80%
Purity Post-HPLC ≥97%≥95%≥98%

The EDC/HOBt method offers moderate yields but superior reproducibility, while stearoyl chloride enables faster reactions at the expense of stricter temperature control.

Challenges and Optimization Strategies

  • Side Reactions : Acyl migration during stearoylation is mitigated by using bulky bases (e.g., DMAP) and low temperatures.

  • Solubility Issues : The lipophilic stearoyl group reduces aqueous solubility, necessitating DMF or DMSO as reaction solvents.

  • Scale-Up Limitations : Preparative HPLC becomes cost-prohibitive at industrial scales; alternative methods like flash chromatography are being explored .

Q & A

Q. What is the structural basis for Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH₂'s role as a NOD2 agonist?

The compound features a lipophilic stearoyl group esterified to the muramic acid moiety, which enhances membrane permeability and stabilizes interactions with the NOD2 receptor's leucine-rich repeat (LRR) domain. The D-Glu configuration and acetylated muramyl residue are critical for mimicking bacterial peptidoglycan fragments, enabling selective NOD2 activation . Structural validation can be performed using nuclear magnetic resonance (NMR) or mass spectrometry to confirm acylation and stereochemistry.

Q. How should researchers optimize storage conditions to maintain compound stability?

The compound is sensitive to hydrolysis and oxidation. Store lyophilized powder at -20°C in a desiccated, light-protected environment. Reconstitute in sterile PBS or DMSO (≤0.1% v/v) immediately before use to avoid aggregation. Long-term storage in aqueous buffers is not recommended due to ester bond degradation .

Q. What in vitro assays are suitable for validating NOD2 activation by this compound?

Use NF-κB luciferase reporter assays in HEK293T cells transfected with NOD2 . Alternatively, measure cytokine secretion (e.g., IL-8, TNF-α) in human peripheral blood mononuclear cells (PBMCs) or primary macrophages via ELISA. A typical working concentration ranges from 0.1–10 µg/mL, with 1 µg/mL showing robust activity in 293:Flag-NOD2 cell lines .

Advanced Research Questions

Q. How do experimental outcomes vary across cell types, and how can contradictions be resolved?

Discrepancies arise due to cell-specific receptor expression or downstream signaling. For example, in adipose-derived mesenchymal stem cells (MSCs), NOD2 activation promotes osteogenic differentiation, while in intestinal epithelial cells, it induces antibacterial responses . To reconcile contradictions:

  • Perform dose-response curves (e.g., 0.01–50 µg/mL) to identify cell-specific thresholds.
  • Validate receptor expression via flow cytometry (e.g., CD markers for MSCs ) or qPCR.
  • Use inhibitors like U0126 (MEK1/2) to dissect MAPK vs. NF-κB pathways .

Q. What methodologies are recommended for studying compound-receptor binding kinetics?

Surface plasmon resonance (SPR) with immobilized NOD2 extracellular domains can quantify binding affinity (KD). Competitive assays using unlabeled MDP derivatives (e.g., Tri-DAP, Pam3CSK4) help assess specificity . For intracellular trafficking studies, confocal microscopy with fluorescently tagged compounds (e.g., FITC conjugates) tracks endosomal localization .

Q. How can researchers address batch-to-batch variability in synthetic preparations?

Variability in stearoylation efficiency (critical for activity) can be minimized by:

  • Validating synthesis via reverse-phase HPLC (≥95% purity) and MALDI-TOF .
  • Comparing biological activity across batches using standardized NF-κB reporter assays .
  • Including positive controls (e.g., commercial Bachem batches) in each experiment .

Q. What advanced techniques elucidate the compound's immunomodulatory vs. pro-inflammatory effects?

  • Single-cell RNA sequencing (scRNA-seq) of treated PBMCs to map divergent cytokine profiles.
  • Metabolomic profiling (LC-MS) to identify downstream lipid mediators (e.g., prostaglandins) .
  • Co-culture systems with NOD2-knockout macrophages to isolate cell-autonomous effects .

Methodological Considerations

Q. How should researchers design experiments to account for endotoxin contamination?

Endotoxins (e.g., LPS) can confound NOD2 studies. Mitigation strategies include:

  • Testing compound batches with Limulus amebocyte lysate (LAL) assays (threshold: <0.1 EU/mg).
  • Using ultrapure LPS as a negative control in parallel experiments .

Q. What statistical approaches are robust for analyzing dose-dependent immune responses?

  • Nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values.
  • Principal component analysis (PCA) for multi-cytokine datasets to reduce dimensionality .
  • Bayesian hierarchical modeling to account for inter-donor variability in primary cell studies .

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